molecular formula C22H25N3O3 B2934709 2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol CAS No. 1093065-72-5

2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol

Cat. No.: B2934709
CAS No.: 1093065-72-5
M. Wt: 379.46
InChI Key: FTRVUPBKDDFGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol is a complex organic compound featuring a pyrazole ring, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent functional group modifications. The phenyl group can be introduced through a Friedel-Crafts acylation, while the morpholine moiety can be added via nucleophilic substitution reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The morpholine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Various substituted pyrazoles and morpholines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential therapeutic uses.

  • Medicine: : It has been investigated for its potential as an antileishmanial and antimalarial agent.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileishmanial and antimalarial activities may be due to its ability to inhibit key enzymes or disrupt cellular processes in the pathogens. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrazole derivatives or phenol-containing molecules, but the presence of the morpholine group and the specific substitution pattern sets it apart. Some similar compounds include:

  • 4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): : Known for its antioxidant and anticancer activities.

  • Hydrazine-coupled pyrazole derivatives: : Evaluated for their antileishmanial and antimalarial activities.

Properties

IUPAC Name

2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-(2-morpholin-4-ylethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16-21(17-5-3-2-4-6-17)22(24-23-16)19-8-7-18(15-20(19)26)28-14-11-25-9-12-27-13-10-25/h2-8,15,26H,9-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRVUPBKDDFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.